molecular formula C11H10N2S B2922701 2-Cyclopropylquinazoline-4-thiol CAS No. 604754-96-3

2-Cyclopropylquinazoline-4-thiol

Cat. No.: B2922701
CAS No.: 604754-96-3
M. Wt: 202.28
InChI Key: ATFIUEQKSVGHPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quinazoline derivatives, to which this compound belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . These activities suggest that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

Quinazoline derivatives have been reported to interact with their targets in a manner that modulates their function . This interaction can lead to changes in cellular processes, contributing to the compound’s pharmacological effects .

Biochemical Pathways

Given the broad range of pharmacological activities associated with quinazoline derivatives, it is likely that multiple pathways are affected . These could include pathways involved in cell proliferation, microbial growth, and neuronal activity, among others .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolic stability, and rate of excretion .

Result of Action

Based on the known activities of quinazoline derivatives, the compound could potentially induce changes in cell proliferation, microbial growth, and neuronal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropylquinazoline-4-thiol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylquinazoline-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with cyclopropyl isothiocyanate in the presence of a base, such as sodium hydride, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylquinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylquinazoline-4-thiol is unique due to the presence of both the cyclopropyl and thiol groups, which confer distinct chemical and biological properties. The cyclopropyl group adds steric hindrance and rigidity, while the thiol group provides reactivity towards various chemical transformations .

Biological Activity

2-Cyclopropylquinazoline-4-thiol is a heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and a thiol moiety. This compound has garnered interest in the scientific community due to its diverse biological activities, particularly in pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10N2S
  • Molecular Weight : 202.28 g/mol
  • Structure : The presence of both cyclopropyl and thiol groups contributes to its unique chemical reactivity and biological properties.

This compound operates through various mechanisms that influence cellular and biochemical pathways:

  • Target Interactions : Quinazoline derivatives, including this compound, are known to interact with multiple biological targets, affecting their functions. This interaction can modulate pathways involved in cell proliferation, apoptosis, and microbial growth inhibition.
  • Biochemical Pathways : The compound is believed to affect several biochemical pathways, potentially leading to anti-cancer, anti-microbial, and anti-convulsant effects. These pathways include those related to cell signaling and metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that this compound possesses potent antibacterial properties against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial survival.

Neuroprotective Properties

Preliminary research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Study : In a controlled laboratory setting, treatment with this compound led to a significant reduction in tumor size in MCF-7 xenograft models, suggesting its efficacy as an anticancer agent.
  • Antibacterial Efficacy : A comparative study against standard antibiotics showed that this compound had a lower minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to traditional treatments, indicating its potential as a novel antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption rate, distribution within the body, metabolic stability, and excretion rates are essential considerations for developing effective therapeutic regimens.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
QuinazolineLacks cyclopropyl and thiol groupsBasic structure with known biological activities
2-CyclopropylquinazolineContains cyclopropyl groupEnhanced steric hindrance and reactivity
4-ThioquinazolineContains thiol groupDifferent biological interactions

Properties

IUPAC Name

2-cyclopropyl-1H-quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIUEQKSVGHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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